Cas no 2385372-16-5 (2-bromopyridine-4-sulfonyl fluoride)

2-bromopyridine-4-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2-bromopyridine-4-sulfonyl fluoride
- GS0272
- 2385372-16-5
- EN300-1719984
-
- インチ: 1S/C5H3BrFNO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H
- InChIKey: IHRWTHXMYOLLNB-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CN=1)S(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 238.90519g/mol
- どういたいしつりょう: 238.90519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-bromopyridine-4-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1719984-10.0g |
2-bromopyridine-4-sulfonyl fluoride |
2385372-16-5 | 95% | 10g |
$4236.0 | 2023-05-25 | |
Enamine | EN300-1719984-0.1g |
2-bromopyridine-4-sulfonyl fluoride |
2385372-16-5 | 95% | 0.1g |
$342.0 | 2023-09-20 | |
Enamine | EN300-1719984-5g |
2-bromopyridine-4-sulfonyl fluoride |
2385372-16-5 | 95% | 5g |
$2858.0 | 2023-09-20 | |
Aaron | AR0283V4-10g |
2-bromopyridine-4-sulfonyl fluoride |
2385372-16-5 | 95% | 10g |
$5850.00 | 2023-12-15 | |
Enamine | EN300-1719984-1g |
2-bromopyridine-4-sulfonyl fluoride |
2385372-16-5 | 95% | 1g |
$986.0 | 2023-09-20 | |
1PlusChem | 1P0283MS-100mg |
2-bromopyridine-4-sulfonyl fluoride |
2385372-16-5 | 95% | 100mg |
$485.00 | 2024-05-22 | |
1PlusChem | 1P0283MS-500mg |
2-bromopyridine-4-sulfonyl fluoride |
2385372-16-5 | 95% | 500mg |
$1012.00 | 2024-05-22 | |
1PlusChem | 1P0283MS-1g |
2-bromopyridine-4-sulfonyl fluoride |
2385372-16-5 | 95% | 1g |
$1281.00 | 2024-05-22 | |
Enamine | EN300-1719984-0.05g |
2-bromopyridine-4-sulfonyl fluoride |
2385372-16-5 | 95% | 0.05g |
$229.0 | 2023-09-20 | |
1PlusChem | 1P0283MS-50mg |
2-bromopyridine-4-sulfonyl fluoride |
2385372-16-5 | 95% | 50mg |
$335.00 | 2024-05-22 |
2-bromopyridine-4-sulfonyl fluoride 関連文献
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1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
2-bromopyridine-4-sulfonyl fluorideに関する追加情報
Comprehensive Overview of 2-Bromopyridine-4-sulfonyl fluoride (CAS No. 2385372-16-5)
2-Bromopyridine-4-sulfonyl fluoride (CAS No. 2385372-16-5) is a highly versatile sulfonyl fluoride derivative that has garnered significant attention in modern organic synthesis and medicinal chemistry. This compound, characterized by its unique bromopyridine core and reactive sulfonyl fluoride group, serves as a critical building block for designing small-molecule inhibitors, bioconjugation probes, and covalent drug candidates. Its molecular structure combines the electron-withdrawing properties of the pyridine ring with the electrophilic reactivity of the sulfonyl fluoride, making it invaluable for click chemistry applications and targeted protein modification.
Recent advancements in covalent drug discovery have highlighted the importance of 2-bromopyridine-4-sulfonyl fluoride as a tool for kinase inhibitor development. Researchers leverage its ability to form stable bonds with cysteine residues in proteins, a feature widely exploited in proteomics and chemical biology. The compound’s compatibility with SuFEx (Sulfur Fluoride Exchange) reactions—a concept popularized by Nobel laureate K. Barry Sharpless—further enhances its utility in high-throughput screening and fragment-based drug design. These attributes align with current trends in precision medicine, where covalent inhibitors are increasingly sought after for their prolonged therapeutic effects.
From an industrial perspective, CAS No. 2385372-16-5 is pivotal in the synthesis of agrochemicals and specialty chemicals. Its bromine substituent allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic scaffolds. This adaptability addresses growing demand for sustainable chemical processes, as highlighted by its use in green chemistry initiatives that minimize waste and improve atom economy.
In the context of material science, 2-bromopyridine-4-sulfonyl fluoride contributes to the development of advanced polymers and surface modifiers. Its sulfonyl fluoride moiety can undergo polymerization or surface grafting, offering applications in biocompatible coatings and nanotechnology. These innovations resonate with emerging interest in smart materials and bioelectronics, where functionalized pyridines play a key role.
Safety and handling of 2-bromopyridine-4-sulfonyl fluoride adhere to standard laboratory protocols for reactive intermediates. While not classified as a hazardous substance, proper storage in anhydrous conditions is recommended to preserve its reactivity. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify purity, ensuring compliance with pharmaceutical-grade standards.
The commercial availability of CAS No. 2385372-16-5 through specialized chemical suppliers has expanded its accessibility for academic and industrial research. Pricing trends reflect its niche status, with bulk procurement options gaining traction among contract research organizations (CROs) and API manufacturers. As the scientific community continues to explore covalent modification strategies, this compound is poised to remain a cornerstone in drug discovery pipelines and chemical tool development.
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